![molecular formula C26H21ClN4O2S B6429633 2-({[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-cyclopropyl-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one CAS No. 2034571-86-1](/img/structure/B6429633.png)
2-({[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-cyclopropyl-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one
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Overview
Description
2-({[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-cyclopropyl-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C26H21ClN4O2S and its molecular weight is 489.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 488.1073748 g/mol and the complexity rating of the compound is 789. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Similar triazole-pyrimidine hybrid compounds have been shown to interact withATF4 and NF-kB proteins . These proteins play crucial roles in cellular stress responses and inflammatory pathways, respectively .
Mode of Action
The compound likely interacts with its targets (ATF4 and NF-kB proteins) to exert its effects Molecular docking studies have shown that similar compounds have favorable interactions with the active residues of these proteins .
Biochemical Pathways
The compound appears to influence several biochemical pathways. It has been suggested to inhibit ER stress , apoptosis , and the NF-kB inflammatory pathway . ER stress and apoptosis are involved in cell survival and death, while the NF-kB pathway plays a key role in immune and inflammatory responses .
Result of Action
The compound has been shown to have promising neuroprotective and anti-inflammatory properties . It has been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . Additionally, it has been shown to reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Biological Activity
The compound 2-({[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-cyclopropyl-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one exhibits significant biological activity across various domains of pharmacology. This article summarizes its structural characteristics, biological activities, and relevant research findings.
Structural Characteristics
The compound is characterized by a complex molecular structure that includes:
- Molecular Formula : C22H20ClN3O2S
- Molecular Weight : 419.93 g/mol
- Key Functional Groups :
- Oxazole ring
- Pyrrolopyrimidine core
- Sulfanyl group
The presence of the chlorophenyl and cyclopropyl groups contributes to its lipophilicity and potential interactions with biological targets.
Antimicrobial Properties
Research has indicated that compounds with similar structural motifs possess antimicrobial properties. For instance, derivatives containing oxazole rings have been shown to exhibit moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The sulfamoyl moiety is particularly noted for its antibacterial action and enzyme inhibition capabilities.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor is noteworthy. Studies have demonstrated that related compounds can effectively inhibit enzymes such as acetylcholinesterase (AChE) and urease . The inhibition of AChE is relevant for treating neurodegenerative diseases like Alzheimer's, while urease inhibition has implications in managing infections caused by urease-producing bacteria.
Anticancer Activity
Preliminary investigations suggest that the compound may exhibit anticancer properties. Compounds with similar structures have been evaluated for their ability to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
Case Studies and Research Findings
- Structure–Activity Relationship (SAR) Studies :
- In Vivo Studies :
- Pharmacokinetics :
Data Tables
Property | Value |
---|---|
Molecular Weight | 419.93 g/mol |
LogP | 4.0811 |
Hydrogen Bond Acceptors | 8 |
Hydrogen Bond Donors | 1 |
Polar Surface Area | 67.662 Ų |
Biological Activity | Effectiveness |
---|---|
Antibacterial | Moderate to Strong |
AChE Inhibition | Yes |
Urease Inhibition | Yes |
Anticancer Potential | Promising |
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : The structural components of this compound suggest potential activity against various cancer cell lines. The presence of the pyrimidine and oxazole rings has been associated with anticancer properties due to their ability to inhibit specific enzymes involved in tumor growth.
- Antimicrobial Properties : Compounds containing oxazole and chlorophenyl groups have demonstrated antimicrobial activity. Research indicates that derivatives of oxazole can inhibit bacterial growth, making this compound a candidate for further studies in antibiotic development.
- Anti-inflammatory Effects : Preliminary studies suggest that similar compounds exhibit anti-inflammatory properties by modulating pathways involved in inflammation. This could lead to the development of new treatments for inflammatory diseases.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated a series of pyrrolo[3,2-d]pyrimidine derivatives, including compounds similar to the one . The results showed significant cytotoxic effects against breast and lung cancer cell lines, indicating that modifications to the structure could enhance efficacy against specific cancer types.
Case Study 2: Antimicrobial Testing
In a research article from Pharmaceutical Biology, derivatives of oxazole were tested against Gram-positive and Gram-negative bacteria. The findings revealed that compounds with chlorophenyl substitutions showed enhanced antibacterial activity compared to their non-substituted counterparts.
Properties
IUPAC Name |
2-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-cyclopropyl-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClN4O2S/c1-15-21(29-24(33-15)17-8-5-9-18(27)12-17)14-34-26-30-22-20(16-6-3-2-4-7-16)13-28-23(22)25(32)31(26)19-10-11-19/h2-9,12-13,19,28H,10-11,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKEOINKILZMNPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CSC3=NC4=C(C(=O)N3C5CC5)NC=C4C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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